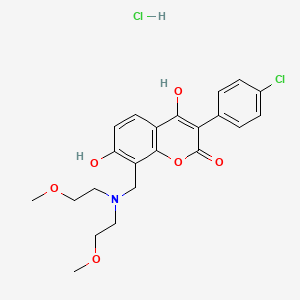

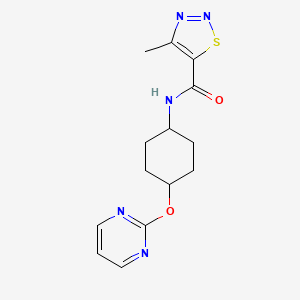

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-Methyl-6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. This particular compound is characterized by the presence of a pyrimidinyl group linked to a benzenesulfonamide moiety, suggesting potential for biological activity, such as enzyme inhibition or receptor antagonism.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the sulfonamide in high yield . This method could potentially be adapted for the synthesis of the compound by using the appropriate pyrimidinyl amine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of hydrogen bonding and π-π interactions, which can influence the compound's binding to biological targets. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide forms molecular chains through π-π interactions and a three-dimensional network via hydrogen bonding . Similar interactions may be expected in the molecular structure of the compound under analysis, contributing to its potential biological activity.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, particularly those involving their sulfonamide group. The reactivity of the sulfonamide group can be influenced by the nature of the substituents on the benzene ring and the pyrimidinyl group. For example, compounds with a pyrimidinyl group have been shown to act as inhibitors for carbonic anhydrase isozymes , and as antagonists for adenosine receptors . These activities suggest that the compound may also engage in specific chemical reactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The presence of substituents on the benzene ring and the nature of the amine group can affect properties such as solubility, melting point, and the ability to form crystals. For instance, the introduction of a pyridinyl group can lead to the formation of supramolecular layers or chains through hydrogen bonding, as seen in N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide . These properties are important for the compound's stability, solubility, and overall suitability for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Pharmacological Efficacy and Safety

Ebrotidine vs. Ranitidine in Gastroduodenal Lesion Prevention : Studies have compared ebrotidine, a compound with a benzenesulfonamide structure, to ranitidine and placebo in preventing gastroduodenal lesions induced by piroxicam, showing ebrotidine's superior efficacy in protecting against mucosal gastric lesions (Puscas et al., 1997).

Ebrotidine in Benign Gastric Ulcer Treatment : Another study highlighted ebrotidine's efficacy in treating benign gastric peptic ulcer, demonstrating significant healing rates compared to ranitidine, thus underscoring its potential in treating gastric ulcers (Gedliczka et al., 1997).

Toxicological Studies

Imidacloprid Toxicity : Research on imidacloprid, a chloronicotinyl neonicotinoid compound related in function if not in direct structure, has contributed to understanding the toxicological profiles of such chemicals. A case of fatal ingestion highlighted severe clinical manifestations, pointing to the importance of safety measures and toxicological awareness (Shadnia & Moghaddam, 2008).

Toxic Encephalopathy and Methemoglobinemia : Exposure to 5-amino-2-(trifluoromethyl)pyridine, a compound used in pharmaceutical synthesis, was reported to cause toxic encephalopathy and methemoglobinemia, illustrating the potential health hazards of exposure to such chemicals and the need for preventive measures in industrial settings (Tao et al., 2022).

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-14-8-9-20-17(12-14)25-19-13-18(23-15(2)24-19)21-10-11-22-28(26,27)16-6-4-3-5-7-16/h3-9,12-13,22H,10-11H2,1-2H3,(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQCLJVCHXPHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)